Cas no 15500-67-1 ([(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide)

[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide structure
15500-67-1 structure
Product Name:[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide
Numéro CAS:15500-67-1
Le MF:C33H56I2N2O6
Mégawatts:830.616495132446
CID:219710
Update Time:2023-08-03

[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide Propriétés chimiques et physiques

Nom et identifiant

    • Morpholinium, 4,4'-[(2b,3a,5a,16b,17b)-3,17-bis(acetyloxy)androstane-2,16-diyl]bis[4-methyl-,diiodide (9CI)
    • [(3S,5S,10S,13S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate,diiodide
    • [(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,
    • [(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide
    • Piscine à noyau: 1S/C33H56N2O6.2HI/c1-22(36)40-30-19-24-7-8-25-26(33(24,4)21-29(30)35(6)13-17-39-18-14-35)9-10-32(3)27(25)20-28(31(32)41-23(2)37)34(5)11-15-38-16-12-34;;/h24-31H,7-21H2,1-6H3;2*1H/q+2;;/p-2/t24-,25?,26?,27?,28?,29?,30-,31-,32-,33-;;/m0../s1
    • La clé Inchi: UFZLIEFNBRSAGY-WFRJTHFSSA-L
    • Sourire: [I-].[I-].O(C(C)=O)[C@H]1C(CC2[C@]1(C)CCC1[C@@]3(C)CC([C@H](C[C@@H]3CCC21)OC(C)=O)[N+]1(C)CCOCC1)[N+]1(C)CCOCC1

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 43
  • Nombre de liaisons rotatives: 6
  • Complexité: 1010
  • Surface topologique des pôles: 71.1

[(3S,5S,10S,13S,17R)-17-Acetyloxy-10,13-dimethyl-2,16-bis(4-methylmorpholin-4-ium-4-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;diiodide Littérature connexe

Fournisseurs recommandés
上海帛亦医药科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
Yunnanjiuzhen
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Yunnanjiuzhen